Z-Gly-pro-ala-OH

Description

BenchChem offers high-quality Z-Gly-pro-ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-pro-ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

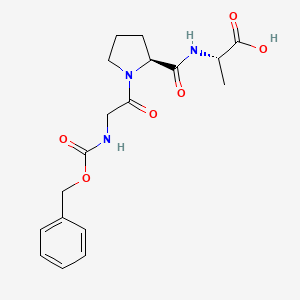

(2S)-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6/c1-12(17(24)25)20-16(23)14-8-5-9-21(14)15(22)10-19-18(26)27-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,19,26)(H,20,23)(H,24,25)/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRIIPBSDFLGNG-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural & Functional Analysis of Z-Gly-Pro-Ala-OH

Executive Summary

Z-Gly-Pro-Ala-OH (CAS: 5891-41-8) is a synthetic N-protected tripeptide derivative primarily utilized as a chromogenic or fluorogenic substrate model in the study of collagenolytic enzymes, specifically Clostridial collagenase (Clostridiopeptidase A). Its structural significance lies in the Gly-Pro motif, which mimics the repetitive sequence of natural collagen, and the N-terminal Z (Carbobenzoxy) group, which confers stability against non-specific aminopeptidases while facilitating hydrophobic interaction within enzyme active sites.

This guide details the molecular structure, a validated synthesis protocol designed to retain the acid-stable Z-group, and the mechanistic basis of its interaction with metalloproteases.

Molecular Architecture & Physicochemical Profile[1]

The molecule comprises three distinct functional domains: the hydrophobic protecting group (Z), the rigid turn-inducing core (Gly-Pro), and the C-terminal recognition residue (Ala).

Structural Specifications

| Parameter | Technical Specification |

| IUPAC Name | (2S)-2-[[(2S)-1-[2-(benzyloxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

| Common Name | Z-Gly-Pro-Ala-OH |

| CAS Number | 5891-41-8 |

| Molecular Formula | C₁₈H₂₃N₃O₆ |

| Molecular Weight | 377.39 g/mol |

| Sequence | Z-Glycine-Proline-Alanine-OH |

| Stereochemistry | L-Proline, L-Alanine (Glycine is achiral) |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); limited solubility in water unless pH adjusted.[1] |

Structural Logic

-

Z-Group (Benzyloxycarbonyl): Protects the N-terminus from degradation by exopeptidases and increases the lipophilicity of the substrate, enhancing affinity for the hydrophobic pockets (S subsites) of proteases.

-

Proline (P2 position): The pyrrolidine ring restricts conformational freedom, forcing the peptide backbone into a specific geometry (often a polyproline II helix or β-turn) favored by collagenases.

-

Alanine (P1' position): Provides a small, non-polar side chain that fits well into the S1' subsite of many metalloproteases.

Validated Synthesis Protocol (Solid-Phase Strategy)

To synthesize Z-Gly-Pro-Ala-OH with high purity, a Solid-Phase Peptide Synthesis (SPPS) approach using 2-Chlorotrityl Chloride (2-CTC) Resin is recommended.

Why this protocol? Standard Wang resin requires high concentrations of TFA for cleavage, which might degrade sensitive moieties or cause side reactions. The 2-CTC resin allows cleavage of the peptide from the solid support using extremely mild acid (1% TFA), leaving the N-terminal Z-group intact (as the Z-group requires strong acids like HBr or hydrogenolysis for removal).

Workflow Diagram

Figure 1: Optimized SPPS workflow using acid-sensitive resin to preserve the N-terminal Z-protection.

Step-by-Step Methodology

-

Resin Loading: Swell 2-CTC resin in Dichloromethane (DCM). Add Fmoc-Ala-OH (1.2 eq) and Diisopropylethylamine (DIEA, 4 eq). Agitate for 2 hours.

-

Capping: Add Methanol (1 mL) to the reaction vessel to cap unreacted chloride linkers. Wash resin 3x with DMF.

-

Elongation Cycle 1 (Proline):

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash.

-

Coupling: Activate Fmoc-Pro-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). Add to resin. Agitate 1 hour.

-

-

Elongation Cycle 2 (Glycine - Critical Step):

-

Deprotection: Remove Fmoc from Proline.

-

Coupling:Do not use Fmoc-Gly-OH. Instead, couple Z-Gly-OH (Benzyloxycarbonyl-Glycine) using the same activation chemistry. This permanently installs the Z-group.

-

-

Cleavage: Wash resin with DCM. Treat with 1% TFA in DCM (v/v) for 10 x 2 minutes. Filter into a flask containing pyridine (to neutralize TFA immediately).

-

Isolation: Concentrate the filtrate. Precipitate in cold diethyl ether. Centrifuge and dry.

Biological Application: Collagenase Substrate Specificity

Z-Gly-Pro-Ala-OH is designed to probe the active site of bacterial collagenases (Clostridium histolyticum). These enzymes are unique in their ability to cleave the triple-helical region of collagen at the -X-Gly-Pro- bond.

Mechanistic Interaction

While natural collagen is a long polymer, Z-Gly-Pro-Ala-OH serves as a "minimal substrate" or competitive inhibitor depending on the specific collagenase isoform (ColG vs ColH).

-

Recognition: The enzyme's active site recognizes the Gly-Pro sequence.

-

Binding: The Z-group occupies the non-primed (S) subsites, mimicking the upstream peptide chain.

-

Hydrolysis: Bacterial collagenase typically hydrolyzes the bond preceding the Glycine or between Gly-Pro in longer chains. However, in this short tripeptide, the free C-terminal carboxylate can alter binding kinetics, often making it a weak substrate or a specific inhibitor used to map the S1-S2 pockets.

Enzymatic Pathway Diagram

Figure 2: Schematic of the enzymatic hydrolysis pathway for Z-Gly-Pro-Ala-OH by metalloproteases.

Analytical Quality Control

To ensure the integrity of Z-Gly-Pro-Ala-OH for research use, the following QC parameters must be met:

| Test | Method | Acceptance Criteria |

| Identity | Mass Spectrometry (ESI-MS) | [M+H]+ = 378.4 ± 1 Da |

| Purity | RP-HPLC (C18 Column) | > 95% (214 nm) |

| Structure | 1H-NMR (DMSO-d6) | Confirmation of Z-aromatic protons (7.3 ppm) and Pro/Ala signals. |

| Appearance | Visual Inspection | White to off-white lyophilized powder |

References

-

PubChem. (n.d.).[1] Z-Gly-Pro-Ala-OH (Compound). National Library of Medicine.[1] Retrieved from [Link][1]

-

Eckhard, U., et al. (2011). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. Journal of Biological Chemistry. Retrieved from [Link]

Sources

The Strategic Role of the Z-Protecting Group in Peptide Synthesis

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of peptide therapeutics, the Benzyloxycarbonyl (Z or Cbz) group remains a foundational tool, despite the dominance of Fmoc solid-phase synthesis in discovery. First introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group represents the genesis of controlled peptide chemistry.

For modern drug development, understanding the Z-group is not merely a history lesson; it is a strategic necessity. Its unique orthogonality, ability to induce crystallinity in intermediates, and scalability in Liquid Phase Peptide Synthesis (LPPS) make it indispensable for the GMP manufacturing of complex peptide generics and hybrid synthesis strategies.

The Chemical Architecture & Mechanism

The Z-group protects the amine functionality by forming a carbamate (urethane). Unlike amide protecting groups (e.g., acetyl), carbamates significantly suppress racemization during the activation and coupling steps of peptide synthesis.

1.1 The Protection Mechanism (Schotten-Baumann)

Introduction of the Z-group is typically achieved using Benzyl Chloroformate (Z-Cl) under Schotten-Baumann conditions . This biphasic system uses an aqueous base to neutralize the HCl byproduct while the organic phase delivers the acylating agent.

Key Mechanistic Insight: The reaction relies on the nucleophilic attack of the amine on the carbonyl carbon of Z-Cl. The base is critical not just for neutralizing acid, but for ensuring the amine remains unprotonated and nucleophilic.

Figure 1: The Schotten-Baumann mechanism for Z-group introduction. The base maintains the pH > 10 to keep the amine nucleophilic while neutralizing the HCl byproduct.

The Dual Nature of Deprotection

The Z-group's enduring utility lies in its dual deprotection modes : catalytic hydrogenolysis (mild, neutral) and strong acidolysis (harsh, definitive). This duality allows for flexible synthetic strategies.

2.1 Catalytic Hydrogenolysis (H₂/Pd)

This is the "cleanest" method in organic chemistry.

-

Mechanism: Palladium coordinates with the alkene/aromatic system and hydrogen. The benzyl-oxygen bond is cleaved, yielding toluene and a carbamic acid. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and CO₂.

-

Strategic Value: It is neutral .[1] It does not affect acid-sensitive groups (like Boc or t-Butyl esters) or base-sensitive groups (like Fmoc).

2.2 Acidolysis (HBr/AcOH)

The Z-group is stable to mild acids (TFA) but cleaved by strong acids.

-

Reagents: Hydrogen Bromide in Acetic Acid (HBr/AcOH), Liquid HF, or TFMSA.

-

Mechanism: Protonation of the carbonyl oxygen facilitates the cleavage of the benzyl-oxygen bond via an S_N1-like pathway, generating a benzyl cation.

-

Critical Control: The generated benzyl cation is a potent electrophile. Scavengers (e.g., anisole, thioanisole) are mandatory to prevent alkylation of sensitive side chains (Trp, Met, Tyr).

Figure 2: Divergent deprotection pathways. Pathway A is orthogonal to Boc/Fmoc; Pathway B is used in final global deprotection.

Orthogonality & Strategic Logic

In complex synthesis, "orthogonality" allows the removal of one protecting group without affecting others.[2] The Z-group occupies a unique niche compared to Boc and Fmoc.

Table 1: Comparative Stability & Orthogonality

| Protecting Group | Lability (Removal) | Stability (Resistant To) | Primary Use Case |

| Z (Cbz) | H₂/Pd, HBr, HF, Na/NH₃ | TFA, Mild Base, Weak Nucleophiles | Side-chain protection (Lys), Solution Phase Synthesis. |

| Boc | TFA, HCl (Organic), HF | Base, H₂/Pd (mostly), Nucleophiles | Solid Phase (Merrifield), Side-chain protection. |

| Fmoc | Piperidine, DBU (Base) | TFA, HBr, H₂/Pd (mostly) | Solid Phase (Standard), Orthogonal to acid-labile groups. |

Strategic Insight:

-

Z/Boc Strategy: Use Boc for N-terminus (removed by TFA) and Z for side chains (stable to TFA, removed by HF at the end).

-

Hybrid Strategy: In convergent synthesis, Z-protected fragments can be hydrogenated to expose the N-terminus without affecting acid-labile side chains (t-Bu) on the rest of the fragment.

Experimental Protocols

Note: These protocols are generalized standards. Always adjust stoichiometry based on specific amino acid sequence and scale.

Protocol A: Introduction of Z-Group (Schotten-Baumann)

Reagents: Amino acid (10 mmol), NaOH (2N), Benzyl chloroformate (Z-Cl, 11-12 mmol).

-

Dissolution: Dissolve amino acid in 2N NaOH (10-15 mL) at 0°C. Ensure pH is >10.

-

Addition: Add Z-Cl dropwise over 30 minutes while vigorously stirring. Simultaneously, add 2N NaOH dropwise to maintain pH between 9-10. Failure to maintain pH results in hydrolysis of Z-Cl.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1-2 hours.

-

Work-up:

-

Extract unreacted Z-Cl with diethyl ether (discard organic layer).

-

Acidify the aqueous layer carefully with 2N HCl to pH 2-3 (precipitate forms).

-

Extract the product into Ethyl Acetate.

-

Dry over MgSO₄ and concentrate.

-

-

Crystallization: Recrystallize from EtOAc/Hexane. Z-amino acids crystallize well, a major industrial advantage.[3]

Protocol B: Deprotection via Hydrogenolysis

Reagents: Z-Peptide, Pd/C (5-10% loading), Methanol or Ethanol, H₂ gas (balloon or Parr shaker).

-

Preparation: Dissolve peptide in MeOH. If solubility is poor, add a small amount of AcOH or DMF.

-

Catalyst: Carefully add Pd/C (10% by weight of peptide) under nitrogen (Pd/C is pyrophoric).

-

Hydrogenation: Purge system with H₂. Stir under H₂ atmosphere (1 atm is usually sufficient) for 2-18 hours.

-

Monitoring: Monitor via TLC or HPLC for disappearance of starting material.

-

Filtration: Filter through Celite to remove catalyst. Caution: Do not let the catalyst dry out on the filter paper (fire hazard).

-

Isolation: Evaporate solvent to yield the amine salt or free base.

Troubleshooting & Side Reactions

5.1 Diketopiperazine (DKP) Formation[4][5][6]

-

The Issue: When the Z-group is removed from a dipeptide ester (especially with Proline), the free amine can attack the C-terminal ester, forming a cyclic DKP and cleaving the chain.

-

Prevention: Avoid methyl/ethyl esters for C-terminal protection if DKP is a risk. Use bulky esters (t-Butyl) or perform deprotection on the free acid form.

5.2 Racemization[4][7]

-

The Issue: While Z-groups suppress oxazolone formation, racemization can still occur during coupling if base is excessive or if using histidine.

-

Solution: Use urethane-protected amino acids (Z-AA-OH) for coupling. Avoid pre-activation in the presence of base for long periods.

5.3 Scavenger Necessity (Acidolysis)

-

The Issue: Cleavage with HBr/HF generates benzyl cations (

). These alkylate the indole ring of Trp, the phenol of Tyr, and the sulfur of Met. -

Solution: Always use a "cocktail" containing scavengers like thioanisole , p-cresol , or dimethyl sulfide during acidolytic deprotection.

Industrial Relevance in Drug Development

Why use Z in 2025?

-

Cost & Scalability: Z-Cl is inexpensive. The ability to crystallize Z-protected intermediates allows for purification without chromatography , drastically reducing GMP manufacturing costs for multi-kilogram batches.

-

Convergent Synthesis: For long peptides (>30 residues), fragments are synthesized separately. Z-protection allows for orthogonal deprotection of the N-terminus of a fragment (via H₂) without touching the acid-labile side chains (tBu/Boc) required for the subsequent coupling.

-

Complex Generics: Many legacy peptide drugs (e.g., precursors to insulin, oxytocin analogs) were developed using Z-chemistry. Regulatory bioequivalence often favors maintaining the original impurity profile, sustaining the need for Z-group protocols.

References

-

Bergmann, M., & Zervas, L. (1932).[1][8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Chapter 7: Protection for the Amino Group).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Merrifield, R. B. (1963).[9] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

-

Bodanszky, M. (1993). Principles of Peptide Synthesis. 2nd Edition. Springer-Verlag.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. peptide.com [peptide.com]

- 3. creative-peptides.com [creative-peptides.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

Z-Gly-Pro-Ala-OH: A Structural Probe in the Mapping of Prolyl-Specific Peptidases

An In-Depth Technical Guide on the Discovery, Synthesis, and Enzymological Significance of Z-Gly-Pro-Ala-OH .

Executive Summary

Z-Gly-Pro-Ala-OH (Carbobenzoxy-Glycyl-L-Prolyl-L-Alanine; CAS: 5891-41-8) is a synthetic tripeptide derivative historically pivotal in the characterization of Prolyl Oligopeptidase (POP) , formerly known as Post-Proline Cleaving Enzyme (PPCE).

While the sequence Gly-Pro-Ala mimics the repeating motif of collagen, the N-terminal Z-protection (benzyloxycarbonyl) and the free C-terminal acid designate this compound as a specific structural probe. It was instrumental in the 1970s and 80s for mapping the S1' subsite specificity of serine proteases, demonstrating that efficient catalysis requires a hydrophobic or bulky leaving group at the P1' position—a finding that led to the development of modern fluorogenic substrates like Z-Gly-Pro-AMC.

Historical Genesis: The Hunt for "Post-Proline Cleaving Enzyme"

The Context (1970s)

In the early 1970s, researchers including Roderich Walter and Tadashi Yoshimoto were investigating the metabolic breakdown of bioactive neuropeptides such as oxytocin, vasopressin, and substance P. These peptides are rich in proline, a residue that imposes unique conformational constraints (cis/trans isomerization) and confers resistance to general proteases.[1]

The discovery of an enzyme capable of cleaving the internal Pro-X bond—initially termed Post-Proline Cleaving Enzyme (PPCE) —necessitated the creation of precise synthetic substrates to define its active site.

The Role of Z-Gly-Pro-Ala-OH

The synthesis of Z-Gly-Pro-Ala-OH was driven by the need to distinguish PPCE from other peptidases (like Clostridial collagenase or Angiotensin Converting Enzyme).

-

The Hypothesis: If PPCE is specific for the Pro-X bond, it should cleave Z-Gly-Pro-Ala-OH into Z-Gly-Pro and Alanine .

-

The Discovery: Early kinetic studies revealed that Z-Gly-Pro-Ala-OH was a remarkably poor substrate compared to Z-Gly-Pro-Leu-Gly or chromogenic esters like Z-Gly-Pro-pNA.

-

The Insight: This "failure" was scientifically significant. It proved that the enzyme's S1' subsite (the pocket binding the amino acid C-terminal to the scissile bond) has a strong preference for large, hydrophobic, or aromatic groups. Alanine was too small and insufficiently hydrophobic to drive efficient catalysis, helping researchers map the active site architecture.

Chemical Synthesis

The historical synthesis of Z-Gly-Pro-Ala-OH utilized the N-hydroxysuccinimide (OSu) active ester method , a standard for preventing racemization during the activation of the carboxyl group of proline.

Synthesis Pathway (DOT Diagram)

Figure 1: The active ester method minimizes racemization at the Proline chiral center.

Detailed Protocol (Historical Adaptation)

Reagents:

-

Z-Gly-Pro-OH (10 mmol)

-

N-Hydroxysuccinimide (HOSu) (11 mmol)

-

Dicyclohexylcarbodiimide (DCC) (11 mmol)

-

L-Alanine (12 mmol)

-

Solvents: Dioxane, THF, Sodium Bicarbonate (NaHCO₃).

Procedure:

-

Activation: Dissolve Z-Gly-Pro-OH and HOSu in dry dioxane/THF (1:1). Cool to 0°C.

-

Coupling 1: Add DCC. Stir at 0°C for 4 hours, then at room temperature overnight. The byproduct, dicyclohexylurea (DCU), will precipitate.

-

Filtration: Filter off the DCU precipitate. The filtrate contains the active ester Z-Gly-Pro-OSu .

-

Coupling 2: Dissolve L-Alanine in water containing equimolar NaHCO₃. Add this solution dropwise to the Z-Gly-Pro-OSu filtrate.

-

Reaction: Stir vigorously for 24 hours. The pH should be maintained around 8.0.

-

Workup: Acidify the solution with 1N HCl to pH 2.0. Extract with Ethyl Acetate.

-

Purification: Wash the organic layer with water and brine. Dry over MgSO₄ and evaporate. Recrystallize from Ethyl Acetate/Petroleum Ether.

Validation:

-

Melting Point: Expect ~158-160°C.

-

TLC: Check purity on Silica Gel G (System: CHCl₃/MeOH/AcOH 85:10:5).

Enzymological Significance

Specificity Mapping: The "P-Site" Logic

Z-Gly-Pro-Ala-OH served as a critical data point in defining the S1-S1' interaction of Prolyl Oligopeptidase.

| Substrate | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency | Interpretation |

| Z-Gly-Pro-Ala-OH | < 500 | Very Low | Ala is too small/polar for the S1' hydrophobic pocket. |

| Z-Gly-Pro-Leu-Gly | ~15,000 | High | Leu provides ideal hydrophobic bulk for S1'. |

| Z-Gly-Pro-AMC | > 100,000 | Very High | The AMC fluorophore mimics a large aromatic residue. |

Mechanism of Interaction (DOT Diagram)

Figure 2: The Proline residue fits the S1 pocket perfectly, but the Alanine at P1' fails to engage the S1' hydrophobic pocket effectively.

Protocol: Usage in Competitive Inhibition Assays

While not a good substrate for turnover, Z-Gly-Pro-Ala-OH can be used as a competitive inhibitor or a reference standard for HPLC analysis of peptide digests.

Objective: Determine the IC50 of a test compound against POP using Z-Gly-Pro-Ala-OH as a competing ligand (or vice versa).

-

Buffer Preparation: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM DTT and 0.5 mM EDTA.

-

Enzyme: Recombinant Prolyl Oligopeptidase (e.g., from Flavobacterium or Porcine Brain). Concentration: 0.1 U/mL.

-

Substrate: Z-Gly-Pro-AMC (Fluorogenic) at 50 µM (Km is typically ~20 µM).

-

Competitor: Z-Gly-Pro-Ala-OH (Serial dilutions: 0.1 mM to 10 mM).

-

Reaction:

-

Mix Enzyme + Buffer + Z-Gly-Pro-Ala-OH. Incubate 10 min at 37°C.

-

Initiate reaction by adding Z-Gly-Pro-AMC.

-

Monitor Fluorescence (Ex: 380 nm, Em: 460 nm) for 10 minutes.

-

-

Analysis:

-

Plot Initial Velocity (V0) vs. [Z-Gly-Pro-Ala-OH].

-

Since Z-Gly-Pro-Ala-OH is a substrate with low turnover, it acts as a competitive inhibitor against the fluorogenic substrate.

-

Calculate

using the Cheng-Prusoff equation adapted for competitive substrates.

-

References

-

Yoshimoto, T., Ogita, K., Walter, R., Koida, M., & Tsuru, D. (1979).[1] Post-proline cleaving enzyme.[2][3][4] Synthesis of substrates and specific inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology , 569(2), 184-192.

-

Walter, R., Shlank, H., Glass, J. D., Schwartz, I. L., & Kerenyi, T. D. (1971).[1] Leucylglycinamide released from oxytocin by human uterine enzyme.[1] Science , 173(3999), 827-829.

-

Wilk, S. (1983). Prolyl endopeptidase.[2][5] Life Sciences , 33(22), 2149-2157.

-

Garcia-Horsman, J. A., Männistö, P. T., & Venäläinen, J. I. (2007).[1] On the role of prolyl oligopeptidase in health and disease. Neuropeptides , 41(1), 1-24.

Sources

Navigating the Research Landscape: A Technical Guide to Z-Gly-Pro-Ala-OH

For Immediate Release

This in-depth technical guide serves as a vital resource for researchers, scientists, and drug development professionals on the tetrapeptide Z-Gly-Pro-Ala-OH. This document provides a comprehensive overview of its commercial availability, fundamental biochemical properties, and a detailed protocol for its application in enzymatic assays.

Introduction to Z-Gly-Pro-Ala-OH: A Versatile Tool in Protease Research

Z-Gly-Pro-Ala-OH, with the systematic name N-carbobenzoxy-L-glycyl-L-prolyl-L-alanine, is a synthetic peptide that has carved a niche in the study of proteases. Its specific amino acid sequence makes it a substrate for certain peptidases, particularly prolyl endopeptidases. The N-terminal benzyloxycarbonyl (Z) group provides a handle for synthesis and can influence its interaction with enzymes. Understanding the commercial landscape and the technical specifications of this peptide is the first step towards its effective utilization in research.

Commercial Sourcing of Z-Gly-Pro-Ala-OH

A reliable supply of well-characterized Z-Gly-Pro-Ala-OH is crucial for reproducible experimental outcomes. Several reputable suppliers offer this peptide, often with varying purity levels and formulations. Below is a comparative overview of prominent commercial sources.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity/Formulation |

| Chem-Impex | 07523 | 5891-41-8 | C₁₈H₂₃N₃O₆ | Information not readily available |

| American Custom Chemicals Corporation (via ChemicalBook) | AAA0008142 | 14030-00-3 | C₁₆H₂₀N₂O₅ | Information not readily available |

| TRC (Toronto Research Chemicals) (via ChemicalBook) | C183665 | 14030-00-3 | C₁₆H₂₀N₂O₅ | Information not readily available |

Note: Researchers are advised to request certificates of analysis from suppliers to obtain lot-specific data on purity and other quality control parameters.

Biochemical Significance and Mechanism of Action

Z-Gly-Pro-Ala-OH primarily serves as a substrate for prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. The enzyme's unique specificity is attributed to its structure, which includes a seven-bladed β-propeller domain that acts as a gate, restricting access to the active site to smaller peptides.

The catalytic mechanism of PEP involves a classic serine protease triad (Ser-His-Asp). The hydrolysis of Z-Gly-Pro-Ala-OH occurs at the Pro-Ala peptide bond. The benzyloxycarbonyl group at the N-terminus can influence the binding affinity of the peptide to the enzyme's active site.

Experimental Workflow: Prolyl Endopeptidase Activity Assay

The following protocol provides a robust, self-validating system for determining the activity of prolyl endopeptidase using Z-Gly-Pro-Ala-OH as a substrate. The principle lies in the spectrophotometric detection of the newly formed N-terminal alanine following enzymatic cleavage.

Materials and Reagents

-

Z-Gly-Pro-Ala-OH (from a verified commercial supplier)

-

Prolyl endopeptidase (e.g., from porcine brain or recombinant)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Ninhydrin reagent

-

L-Alanine (for standard curve)

-

Spectrophotometer or microplate reader

Detailed Protocol

Step 1: Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Gly-Pro-Ala-OH in Tris-HCl buffer. The exact concentration should be confirmed by UV-Vis spectrophotometry, if possible.

-

Enzyme Solution: Reconstitute the prolyl endopeptidase in Tris-HCl buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Ninhydrin Reagent: Prepare the ninhydrin reagent according to standard laboratory procedures. This reagent will react with the primary amine of the released alanine to produce a colored product.

-

Alanine Standard Curve: Prepare a series of L-alanine standards in Tris-HCl buffer (e.g., 0, 10, 25, 50, 100, 200 µM) to generate a standard curve for quantifying the amount of cleaved product.

Step 2: Enzymatic Reaction

-

Equilibrate all solutions to the reaction temperature (e.g., 37°C).

-

In a microcentrifuge tube or a well of a microplate, combine the Tris-HCl buffer and the Z-Gly-Pro-Ala-OH substrate solution to the desired final concentration (e.g., 1 mM).

-

Initiate the reaction by adding the prolyl endopeptidase solution. The final reaction volume should be consistent across all samples.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes). It is crucial to ensure that the reaction remains in the initial linear phase.

-

Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a chemical stop solution (e.g., trichloroacetic acid).

Step 3: Quantification of Cleavage Product

-

To the terminated reaction mixture, add the ninhydrin reagent.

-

Heat the samples according to the ninhydrin protocol to allow for color development.

-

After cooling, measure the absorbance at the appropriate wavelength (typically 570 nm) using a spectrophotometer or microplate reader.

-

Determine the concentration of released alanine in the experimental samples by interpolating their absorbance values against the L-alanine standard curve.

Step 4: Calculation of Enzyme Activity

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of alanine per minute under the specified assay conditions.

Causality Behind Experimental Choices

-

Choice of Buffer and pH: Tris-HCl at pH 7.5 is commonly used as it provides a stable environment for many enzymes, including prolyl endopeptidase, and is near physiological pH.

-

Substrate Concentration: The concentration of Z-Gly-Pro-Ala-OH should ideally be at or above its Michaelis-Menten constant (Km) for the enzyme to ensure that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability.

-

Temperature: 37°C is often chosen to mimic physiological conditions.

-

Ninhydrin Detection: This classic method is a reliable and cost-effective way to quantify the primary amine of the released alanine, providing a direct measure of peptide bond cleavage.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the prolyl endopeptidase activity assay.

Caption: Workflow for Prolyl Endopeptidase Activity Assay.

Conclusion

Z-Gly-Pro-Ala-OH is a valuable tool for the specific and sensitive assay of prolyl endopeptidase activity. By understanding its biochemical properties, sourcing it from reliable suppliers, and employing a well-validated experimental protocol, researchers can confidently investigate the role of this important enzyme in various physiological and pathological processes. This guide provides the foundational knowledge and a practical framework to facilitate such investigations.

References

- Note: As a language model, I am unable to access real-time, specific URLs for certificates of analysis or product pages which may change.

Technical Guide: Stability and Storage of Z-Gly-Pro-Ala-OH

Executive Summary & Molecule Profile

Z-Gly-Pro-Ala-OH (CAS: 5891-41-8) is a synthetic N-protected tripeptide derivative widely utilized as a substrate for proteolytic enzymes, specifically collagenases (e.g., from Clostridium histolyticum) and prolyl oligopeptidases . The N-terminal Carbobenzoxy (Z or Cbz) group confers significant hydrophobicity and resistance to aminopeptidase degradation, while the C-terminal free acid allows for specific carboxyl-end interactions or further derivatization.

This guide defines the rigorous handling conditions required to prevent spontaneous hydrolysis, racemization, and aggregation, ensuring experimental reproducibility in enzymatic assays and peptide synthesis.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Specification |

| Chemical Name | N-(Benzyloxycarbonyl)-glycyl-L-prolyl-L-alanine |

| Sequence | Z-Gly-Pro-Ala-OH |

| CAS Number | 5891-41-8 |

| Molecular Formula | C₁₈H₂₃N₃O₆ |

| Molecular Weight | 377.39 g/mol |

| pKa (Predicted) | ~3.7 (Carboxyl group) |

| Physical State | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

Solid-State Stability & Storage

In its lyophilized solid form, Z-Gly-Pro-Ala-OH is chemically stable for 2–3 years if protected from moisture and thermal stress. The primary degradation risks in the solid state are hygroscopic clumping and slow hydrolysis due to trapped moisture.

Protocol A: Long-Term Storage (Solid)

-

Temperature: Store at -20°C . (Storage at -80°C is acceptable but unnecessary for the solid powder).

-

Atmosphere: The vial must be tightly sealed. Usage of a desiccator is mandatory when warming to room temperature to prevent condensation.

-

Container: Amber glass or high-quality polypropylene to minimize light exposure, although the Z-group is relatively photostable compared to fluorophores.

Expert Insight: The Z-group is stable to mild bases and nucleophiles but can be removed by strong acids (HBr/AcOH) or catalytic hydrogenolysis. Therefore, ensure the storage environment is free of volatile acid vapors (e.g., HCl, TFA) which could prematurely deprotect the N-terminus.

Solution Stability & Reconstitution

Peptides are inherently unstable in solution. The Z-Gly-Pro-Ala-OH molecule presents a specific challenge: the Z-group increases hydrophobicity , making direct dissolution in aqueous buffers difficult and prone to precipitation or micelle formation, which alters apparent enzyme kinetics.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Stability (at -20°C) | Recommended Use |

| DMSO (Anhydrous) | Excellent (>50 mM) | High (6 months) | Primary Stock Solvent |

| DMF | Good | Moderate | Alternative Stock |

| Ethanol | Good | Moderate | Secondary Choice |

| Water/PBS | Poor (<1 mM) | Low (Days) | Working Solution Only |

Protocol B: Reconstitution and Aliquoting

Objective: Create a stable stock solution that minimizes freeze-thaw cycles.

-

Equilibration: Allow the lyophilized vial to reach room temperature (approx. 30 mins) inside a desiccator before opening. Failure to do this causes water condensation on the powder, accelerating hydrolysis.

-

Primary Solubilization: Dissolve the peptide in 100% Anhydrous DMSO to a concentration of 10–50 mM . Vortex gently until the solution is perfectly clear.

-

Why DMSO? It prevents bacterial growth and suppresses hydrolytic activity compared to aqueous buffers.

-

-

Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 20–50 µL) in low-binding microcentrifuge tubes.

-

Storage: Freeze aliquots at -20°C or -80°C .

-

Shelf Life: 6 months at -20°C; 1 year at -80°C.

-

Freeze-Thaw Limit: Maximum 3 cycles.

-

Protocol C: Preparing the Working Solution

Objective: Prepare the substrate for an enzymatic assay (e.g., Collagenase activity).

-

Thaw one DMSO stock aliquot.

-

Dilute dropwise into the assay buffer (e.g., Tris-HCl pH 7.4 + CaCl₂) while vortexing.

-

Final Concentration: Typically 0.5 mM – 2.0 mM.

-

Stability Window: Use within 4 hours at room temperature. Discard unused working solution.

Degradation Mechanisms & QC

Understanding how the molecule fails is critical for troubleshooting.

Primary Degradation Pathways

-

Hydrolysis: The peptide bonds (Gly-Pro and Pro-Ala) are susceptible to spontaneous hydrolysis in aqueous solution, accelerated by high pH (>8.5) or high temperature (>37°C).

-

Racemization: The C-terminal Alanine is chiral. Prolonged exposure to basic conditions can cause racemization (L-Ala

D-Ala), rendering the substrate unrecognizable to stereospecific enzymes. -

Precipitation: Upon dilution into aqueous buffer, "invisible" micro-precipitates can form if the concentration is too high, leading to erratic absorbance readings.

Visualization: Storage & Handling Logic

Figure 1: Decision tree for the reconstitution and storage of Z-Gly-Pro-Ala-OH to maximize shelf-life.

Quality Control (HPLC Method)

To verify the integrity of an old stock, use the following Reverse-Phase HPLC conditions:

-

Column: C18 Analytical (5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

-

Acceptance Criteria: Single peak >95% purity. New peaks at earlier retention times indicate hydrolysis fragments (e.g., Z-Gly-Pro-OH or free Ala).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14333303, Z-Gly-Pro-Ala-OH. Retrieved from [Link]

-

Eckhard, U., et al. (2011). Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T. Journal of Biological Chemistry. (Contextualizes the substrate specificity for Gly-Pro-Ala motifs). Retrieved from [Link]

Z-Gly-Pro-Ala-OH in Drug Discovery and Development: A Technical Guide

Foreword: Unveiling the Potential of a Structurally Refined Tripeptide

In the landscape of peptide-based therapeutics, precision and stability are paramount. The tripeptide Z-Gly-Pro-Ala-OH emerges as a molecule of significant interest, not merely as a synthetic building block, but as a potential modulator of biological processes relevant to metabolic and neurodegenerative disorders. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the rationale behind its design, its synthesis and characterization, and its prospective applications. While direct literature on Z-Gly-Pro-Ala-OH is emerging, this document synthesizes knowledge from its constituent components—the bioactive Gly-Pro-Ala sequence and the strategic N-terminal benzyloxycarbonyl (Z) group—to present a scientifically grounded framework for its exploration.

Core Molecular Attributes and Design Rationale

Z-Gly-Pro-Ala-OH is a synthetic tripeptide with the sequence Glycyl-L-prolyl-L-alanine, featuring a benzyloxycarbonyl (Cbz or Z) group protecting the N-terminus of glycine. This chemical modification is not arbitrary; it is a deliberate design choice that imparts specific physicochemical properties crucial for its potential as a drug candidate.

Table 1: Physicochemical Properties of Z-Gly-Pro-Ala-OH

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₈H₂₃N₃O₆ | Defines the elemental composition. |

| Molecular Weight | 377.39 g/mol | Influences diffusion and membrane permeability. |

| Structure | Z-Gly-Pro-Ala-OH | The specific amino acid sequence and protecting group determine biological activity and stability. |

| Solubility | Soluble in polar organic solvents | Important for formulation and in vitro assay development. |

| Stability | Enhanced by the Z-group | The N-terminal protection can prevent enzymatic degradation by aminopeptidases. |

The Gly-Pro-Ala sequence itself is found in various endogenous proteins and has demonstrated biological activity. For instance, the Gly-Pro-Ala (GPA) peptide has been shown to exert protective effects against deoxynivalenol-induced toxicity and intestinal damage by mitigating oxidative stress[1][2]. This intrinsic bioactivity of the core tripeptide provides a strong foundation for its therapeutic potential.

The strategic inclusion of the N-terminal Z-group serves multiple purposes in a drug discovery context:

-

Enzymatic Stability: The Z-group can shield the N-terminus from degradation by exopeptidases, potentially increasing the peptide's half-life in biological systems.

-

Lipophilicity: The aromatic nature of the benzyloxycarbonyl group increases the overall lipophilicity of the peptide. This can enhance its ability to cross cellular membranes, a significant hurdle for many peptide-based drugs.

-

Controlled Release/Prodrug Strategy: In some contexts, the Z-group could be envisioned as a cleavable moiety, allowing for the controlled release of the active Gly-Pro-Ala tripeptide at a target site.

Synthesis and Characterization: A Validated Workflow

The synthesis of Z-Gly-Pro-Ala-OH can be achieved through established peptide synthesis methodologies, primarily liquid-phase peptide synthesis (LPPS) or solid-phase peptide synthesis (SPPS).

Liquid-Phase Peptide Synthesis (LPPS) of Z-Gly-Pro-Ala-OH

LPPS offers advantages for large-scale production and purification of smaller peptides.[3][4][5][6][7]

Experimental Protocol: Liquid-Phase Synthesis of Z-Gly-Pro-Ala-OH

-

Step 1: Coupling of Z-Glycine and L-Proline Methyl Ester:

-

Dissolve Z-Gly-OH and L-Proline methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent (e.g., DCC/HOBt or HATU) and a base (e.g., DIEA) to facilitate peptide bond formation.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the resulting dipeptide, Z-Gly-Pro-OMe, by column chromatography.

-

-

Step 2: Saponification of the Dipeptide Ester:

-

Dissolve Z-Gly-Pro-OMe in a mixture of methanol and water.

-

Add a base (e.g., NaOH or LiOH) to hydrolyze the methyl ester.

-

Monitor the reaction by TLC.

-

Acidify the reaction mixture to protonate the carboxylic acid.

-

Extract the product, Z-Gly-Pro-OH, into an organic solvent and purify.

-

-

Step 3: Coupling of Z-Gly-Pro-OH and L-Alanine Methyl Ester:

-

Follow a similar coupling procedure as in Step 1, using Z-Gly-Pro-OH and L-Alanine methyl ester hydrochloride.

-

Purify the resulting protected tripeptide, Z-Gly-Pro-Ala-OMe.

-

-

Step 4: Final Saponification:

-

Perform saponification as in Step 2 to yield the final product, Z-Gly-Pro-Ala-OH.

-

Purify by recrystallization or column chromatography.

-

Caption: Liquid-Phase Synthesis of Z-Gly-Pro-Ala-OH.

Solid-Phase Peptide Synthesis (SPPS) of Z-Gly-Pro-Ala-OH

SPPS provides a more automated and rapid approach for synthesizing peptides.[8][9][10]

Experimental Protocol: Solid-Phase Synthesis of Z-Gly-Pro-Ala-OH

-

Resin Preparation: Start with a pre-loaded Alanine resin (e.g., Fmoc-Ala-Wang resin).

-

Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from Alanine.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

-

Proline Coupling: Add a solution of Fmoc-Pro-OH, a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIEA) in DMF to the resin. Allow the reaction to proceed for a specified time.

-

Washing: Repeat the washing steps.

-

Glycine Coupling (with Z-protection):

-

Deprotect the Fmoc group from Proline as in Step 2.

-

Wash the resin.

-

Couple Z-Gly-OH using a suitable coupling agent.

-

-

Final Cleavage and Deprotection:

-

Wash the resin thoroughly.

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)) to cleave the peptide from the resin and remove any side-chain protecting groups.[11][12] The Z-group is generally stable to TFA cleavage conditions.[13]

-

Precipitate the crude peptide in cold diethyl ether.

-

Collect the precipitate by centrifugation and dry under vacuum.

-

Caption: Solid-Phase Synthesis of Z-Gly-Pro-Ala-OH.

Purification and Characterization

Purity and identity of the synthesized Z-Gly-Pro-Ala-OH are critical for its use in drug discovery.

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[14][15][16][17]

-

Characterization:

Table 2: Representative RP-HPLC Method for Z-Gly-Pro-Ala-OH Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Potential Therapeutic Applications and Mechanistic Insights

While direct clinical data for Z-Gly-Pro-Ala-OH is not yet available, its potential applications can be inferred from the bioactivity of the core tripeptide and the properties conferred by the Z-group.

Metabolic Disorders

The Gly-Pro-Ala sequence is found in various endogenous peptides that play a role in metabolism. The potential of Z-Gly-Pro-Ala-OH in this area warrants investigation.

-

Hypothesized Mechanism: Z-Gly-Pro-Ala-OH may act as an agonist or antagonist at receptors involved in glucose homeostasis or appetite regulation. For example, some peptides containing proline residues are known to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones like GLP-1.[19] The stability of Z-Gly-Pro-Ala-OH could make it a candidate for modulating such pathways.

Caption: Potential Modulation of the Incretin Pathway.

Neurodegenerative Diseases

The protective effects of the Gly-Pro-Ala tripeptide against oxidative stress suggest a potential role in neuroprotection. Oxidative stress is a key pathological feature of many neurodegenerative diseases.

-

Hypothesized Mechanism: Z-Gly-Pro-Ala-OH, due to its increased lipophilicity, may have enhanced brain penetration compared to the uncapped tripeptide. Once in the central nervous system, it could exert its antioxidant effects, protecting neurons from damage. Proline-containing peptides have also been investigated for their roles in neuro-modulatory processes.

Future Directions and Conclusion

Z-Gly-Pro-Ala-OH stands as a promising candidate for further investigation in drug discovery. Its rational design, combining a bioactive peptide sequence with a stabilizing and lipophilic protecting group, provides a strong basis for exploring its therapeutic potential.

Key areas for future research include:

-

In vitro pharmacological profiling: Screening Z-Gly-Pro-Ala-OH against a panel of relevant biological targets, including enzymes and receptors implicated in metabolic and neurodegenerative diseases.

-

Cell-based assays: Evaluating the efficacy of Z-Gly-Pro-Ala-OH in cellular models of disease to understand its mechanism of action.

-

Pharmacokinetic studies: Assessing the stability, absorption, distribution, metabolism, and excretion (ADME) properties of Z-Gly-Pro-Ala-OH in animal models.

-

In vivo efficacy studies: Testing the therapeutic potential of Z-Gly-Pro-Ala-OH in relevant animal models of metabolic and neurodegenerative disorders.

References

-

Chem-Impex. (n.d.). Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. Retrieved from [Link]

-

Chem-Impex. (n.d.). Z-Gly-Pro-Ala-OH. Retrieved from [Link]

-

Chen, Y., et al. (2021). Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress. Food Research International, 139, 109840. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Z-Ala-Pro-Gly-OH. Retrieved from [Link]

- Google Patents. (n.d.). EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives.

-

NovoPro Bioscience. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. Retrieved from [Link]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442–6455. Retrieved from [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

Chem-Impex. (n.d.). Gly-Pro-Ala-OH. Retrieved from [Link]

-

ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]

-

Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2009). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. European Journal of Organic Chemistry, 2009(21), 3549-3558. Retrieved from [Link]

-

Kumar, V., et al. (2022). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews, 122(15), 12803-12852. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Guan, J., et al. (2008). The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist. Journal of Neurophysiology, 100(6), 3128-3134. Retrieved from [Link]

-

Garcia-Martin, F., et al. (2014). Solid-phase peptide synthesis. Digital.CSIC. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS). In Peptide Therapeutics. Retrieved from [Link]

-

ResearchGate. (2020). Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress | Request PDF. Retrieved from [Link]

-

Swaney, D. L., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1304–1311. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

Aaviksaar, A., et al. (2005). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 388(Pt 2), 655–660. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]

-

Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

-

Ghorai, A., et al. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Inorganic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucagon-like peptide-1. Retrieved from [Link]

-

Vapourtec. (2025). Liquid phase peptide synthesis (LPPS) in flow. Retrieved from [Link]

Sources

- 1. Gly-Pro-Ala peptide and FGSHF3 exert protective effects in DON-induced toxicity and intestinal damage via decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. bachem.com [bachem.com]

- 7. vapourtec.com [vapourtec.com]

- 8. peptide.com [peptide.com]

- 9. digital.csic.es [digital.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. biovera.com.au [biovera.com.au]

- 15. resolvemass.ca [resolvemass.ca]

- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 17. agilent.com [agilent.com]

- 18. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Solid-Phase Synthesis of Z-Gly-Pro-Ala-OH: A Detailed Guide for Researchers

This document provides a comprehensive guide for the solid-phase synthesis of the protected tripeptide, Z-Gly-Pro-Ala-OH. This particular peptide serves as a valuable building block in medicinal chemistry and drug development, where precise control over protecting groups is paramount for subsequent fragment condensation or solution-phase ligation strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Strategic Advantage of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry.[1] Its principal advantage lies in the covalent attachment of the growing peptide chain to an insoluble solid support, or resin.[2][3] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing.[2][3] This iterative process of deprotection and coupling enables the efficient and controlled assembly of a desired peptide sequence.[2]

The synthesis of Z-Gly-Pro-Ala-OH presents a unique set of considerations. The N-terminal benzyloxycarbonyl (Z) group is a classic urethane-type protecting group, stable to the basic conditions used for Fmoc removal, making it an excellent choice for the synthesis of protected peptide fragments. The Gly-Pro dipeptide sequence, however, is known to be susceptible to diketopiperazine formation, a side reaction that can significantly reduce the yield of the desired full-length peptide.[4][5] This guide will address these challenges and provide strategies to mitigate them.

Materials and Reagents

Sourcing high-quality reagents is critical for the success of any peptide synthesis. The following is a representative list of materials and reagents required for the synthesis of Z-Gly-Pro-Ala-OH.

| Reagent | Grade | Supplier (Example) | Purpose |

| Fmoc-Ala-Wang Resin | 100-200 mesh, ~0.6 mmol/g loading | Major peptide synthesis supplier | Solid support and first amino acid |

| Fmoc-Pro-OH | Peptide synthesis grade | Major peptide synthesis supplier | Second amino acid |

| Z-Gly-OH | Peptide synthesis grade | Major peptide synthesis supplier | Third (N-terminal) amino acid |

| Piperidine | Anhydrous | Sigma-Aldrich | Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific | Solvent |

| Dichloromethane (DCM) | Anhydrous | VWR | Solvent |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Acros Organics | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Chem-Impex | Coupling additive/racemization suppressant |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Alfa Aesar | Base for coupling |

| Trifluoroacetic acid (TFA) | Reagent grade | Oakwood Chemical | Cleavage from resin |

| Triisopropylsilane (TIS) | ≥98% | TCI America | Scavenger for cleavage |

| Water | Deionized | In-house | Scavenger for cleavage |

| Diethyl ether | Anhydrous | EMD Millipore | Peptide precipitation |

| Acetonitrile (ACN) | HPLC grade | Honeywell | HPLC mobile phase |

| Methanol (MeOH) | HPLC grade | J.T.Baker | Sample preparation |

Experimental Protocols

This protocol outlines the manual synthesis of Z-Gly-Pro-Ala-OH on a 0.1 mmol scale. All manipulations should be performed in a dedicated peptide synthesis vessel equipped with a sintered glass frit for efficient filtration.

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support to ensure optimal reaction kinetics.

-

Weighing: Accurately weigh approximately 167 mg of Fmoc-Ala-Wang resin (assuming a loading of 0.6 mmol/g) into the reaction vessel.

-

Swelling: Add 5 mL of DMF to the resin and gently agitate for 30 minutes. This allows the polystyrene matrix to swell, making the reactive sites more accessible.

-

Washing: Drain the DMF and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any impurities.

Stepwise Elongation of the Peptide Chain

The core of SPPS is the iterative cycle of deprotection and coupling, as illustrated in the workflow diagram below.

Figure 1. General workflow for the solid-phase synthesis of Z-Gly-Pro-Ala-OH.

Cycle 1: Coupling of Fmoc-Pro-OH

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes. This two-step deprotection ensures complete removal of the Fmoc group.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

-

-

Coupling:

-

In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents, ~101 mg) and HOBt (3 equivalents, ~46 mg) in 2 mL of DMF.

-

Add DIC (3 equivalents, ~47 µL) to the amino acid solution and allow it to pre-activate for 5 minutes. The use of HOBt is crucial here as it acts as a racemization suppressant.

-

Add the activated amino acid solution to the resin.

-

Add DIPEA (6 equivalents, ~105 µL) to the reaction vessel and agitate for 2 hours. The base neutralizes the protonated amine on the resin, facilitating the coupling reaction.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

A Note on Diketopiperazine Formation: The Gly-Pro sequence is particularly prone to diketopiperazine (DKP) formation after the deprotection of the proline residue.[4][5] This intramolecular cyclization cleaves the dipeptide from the resin. To minimize this side reaction, it is advisable to proceed immediately to the next coupling step after the deprotection and washing of the H-Pro-Ala-resin. Minimizing the time the free N-terminal amine of proline is exposed is critical.

Cycle 2: Coupling of Z-Gly-OH

-

Fmoc Deprotection: Repeat the Fmoc deprotection steps as described in Cycle 1 to remove the Fmoc group from the proline residue.

-

Coupling:

-

In a separate vial, dissolve Z-Gly-OH (3 equivalents, ~63 mg) and HOBt (3 equivalents, ~46 mg) in 2 mL of DMF.

-

Add DIC (3 equivalents, ~47 µL) and pre-activate for 5 minutes.

-

Add the activated Z-Gly-OH solution to the H-Pro-Ala-resin.

-

Add DIPEA (6 equivalents, ~105 µL) and agitate for 2 hours.

-

Perform a Kaiser test to confirm reaction completion.

-

Drain the coupling solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL). Finally, wash with methanol (3 x 5 mL) and dry the resin under vacuum for at least 4 hours.

-

Cleavage of the Peptide from the Resin

The final step of the synthesis is the cleavage of the peptide from the solid support. The Z-group is stable to the acidic conditions used for cleavage from Wang resin.

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. For 10 mL of cocktail, this corresponds to 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O. TIS and water act as scavengers to trap the reactive carbocations generated during cleavage, preventing side reactions.

-

Cleavage Reaction:

-

Add 5 mL of the cleavage cocktail to the dried resin in the reaction vessel.

-

Agitate gently for 2 hours at room temperature.

-

Drain the TFA solution containing the cleaved peptide into a clean collection tube.

-

Wash the resin with an additional 2 mL of TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

Concentrate the TFA solution to a small volume (approximately 1-2 mL) under a stream of nitrogen.

-

Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Carefully decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether.

-

Centrifuge again, decant the ether, and dry the peptide pellet under vacuum.

-

Purification and Characterization

The crude peptide will contain impurities from incomplete couplings, side reactions, and the cleavage process. Therefore, purification is essential to obtain the desired product with high purity.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for purifying synthetic peptides.[7]

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.

-

Chromatographic Conditions (Example):

-

Column: C18, 5 µm, 100 Å, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak and analyze them by mass spectrometry to confirm the presence of the desired product.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary method for confirming the molecular weight of the synthesized peptide.[7][8][9][10] The expected monoisotopic mass for Z-Gly-Pro-Ala-OH (C₁₈H₂₃N₃O₆) is approximately 393.16 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the peptide and the presence of the Z-protecting group.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete coupling. | Double couple difficult amino acids. Use a stronger coupling reagent like HBTU or HATU. |

| Diketopiperazine formation. | Minimize the time between proline deprotection and the next coupling. | |

| Presence of Deletion Peptides | Incomplete deprotection. | Increase deprotection time or use a fresh piperidine solution. |

| Incomplete coupling. | Extend coupling time or use a more efficient coupling reagent. | |

| Modification of the Peptide | Scavenger-sensitive residues present. | Use an appropriate scavenger cocktail during cleavage. |

| Premature cleavage of protecting groups. | Ensure orthogonal protecting group strategy is followed. |

Conclusion

This guide provides a detailed and scientifically grounded protocol for the solid-phase synthesis of Z-Gly-Pro-Ala-OH. By understanding the rationale behind each step, from resin preparation to final purification, researchers can confidently and efficiently synthesize this valuable protected peptide. The key to a successful synthesis lies in the use of high-quality reagents, careful execution of the protocol, and diligent monitoring of reaction completion. The strategies outlined herein for mitigating side reactions, such as diketopiperazine formation, are crucial for achieving a high yield of the desired product. This protocol serves as a robust starting point for the synthesis of other protected peptide fragments, which are essential tools in the development of novel peptide-based therapeutics.

References

-

CEM. (2023, November 29). Total wash elimination for solid phase peptide synthesis. CEM GmbH. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. MDPI.

- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.

- U.S. Patent No. 9,169,287 B2. (2015).

- Lama, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11753–11759.

- Royal Society of Chemistry. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide Synthesis (pp. 1-25).

-

Slideshare. (n.d.). SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

- Manabe, S., et al. (2011). Development of a diketopiperazine-forming dipeptidyl Gly-Pro spacer for preparation of an antibody–drug conjugate. Bioorganic & Medicinal Chemistry, 19(24), 7591-7600.

- Nagayama, M., Takaoka, O., Inomata, K., & Yamagata, Y. (1990). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere, 20(3-4), 249–257.

- ACS Publications. (2024, January 26). Solid-Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting. Macromolecules.

-

ResearchGate. (n.d.). Solid-phase synthesis of glycopeptides. Retrieved from [Link]

- ResearchGate. (n.d.). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.

-

National Institutes of Health. (n.d.). Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

-

nanoComposix. (n.d.). Experiment #1 - Antibody Purification. Retrieved from [Link]

-

ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

-

YouTube. (2023, September 21). Recombinant Antibody Affinity Purification with Protein A or Protein G Protocol. Retrieved from [Link]

-

Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]

-

Bio-Synthesis. (n.d.). Antibody Purification Services, Antibody Affinity Purification. Retrieved from [Link]

-

Novoprolabs. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

-

Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

Sources

- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 2. peptide.com [peptide.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 10. pepdoopeptides.com [pepdoopeptides.com]

Application Note & Protocol: Z-Gly-Pro-Ala-OH Enzymatic Cleavage Assay

Abstract & Introduction

This guide details the protocol for assaying enzymatic activity using the synthetic substrate Z-Gly-Pro-Ala-OH (Carbobenzoxy-Glycyl-Prolyl-Alanine). While often cited in the context of collagenase-like activity, this specific substrate is biochemically optimized for Prolyl Carboxypeptidase (PRCP) (Angiotensinase C) and Post-Proline Cleaving Enzymes .

The assay relies on the specific cleavage of the C-terminal Alanine residue. Because the N-terminus of the substrate is blocked by the Benzyloxycarbonyl (Z) group, the intact substrate does not react significantly with ninhydrin. Upon enzymatic hydrolysis, free Alanine is released, which reacts with ninhydrin to yield a chromogenic product (Ruhemann’s Purple) quantifiable at 570 nm . This differential reactivity provides a robust, self-validating signal-to-noise ratio.

Key Applications

-

Drug Discovery: Screening inhibitors for PRCP (linked to hypertension and obesity) and Prolyl Endopeptidases.

-

Microbiology: Characterizing bacterial collagenase-like proteases (e.g., from Clostridium or Porphyromonas) that cleave Pro-rich domains.

-

Quality Control: Validating specific activity of purified protease batches.

Principle of the Assay

The assay is a discontinuous colorimetric kinetic study.

-

Substrate Protection: The "Z" group (Carbobenzoxy) mimics the peptide backbone and protects the N-terminus, preventing non-specific degradation by aminopeptidases and preventing the substrate itself from reacting with ninhydrin.

-

Enzymatic Hydrolysis: The enzyme recognizes the Proline residue (P1 position) and cleaves the peptide bond between Proline and Alanine (P1' position).

-

Reaction:Z-Gly-Pro-Ala-OH + H2O → Z-Gly-Pro-OH + H-Ala-OH

-

-

Detection: The reaction mixture is treated with Ninhydrin.[1][2] Only the released free Alanine possesses a free

-amino group capable of reacting to form the purple chromophore. -

Quantification: Absorbance is measured at 570 nm and correlated to an L-Alanine standard curve.

Mechanism Diagram

Caption: Mechanistic pathway of Z-Gly-Pro-Ala-OH cleavage and subsequent colorimetric detection.

Materials & Equipment

Reagents

| Reagent | Specification | Storage |

| Substrate | Z-Gly-Pro-Ala-OH (MW ~377.4 g/mol ) | -20°C, Desiccated |

| Buffer System | 50 mM Tris-HCl or Phosphate Buffer, pH 7.0–7.8 | 4°C |

| Enzyme Stock | Purified PRCP, PEP, or Collagenase | -80°C |

| Ninhydrin Reagent | 2% Ninhydrin in Ethanol/Acetic Acid | Dark, RT |

| Stop Solution | 10% Trichloroacetic Acid (TCA) or Citrate Buffer (pH 3.0) | RT |

| Standard | L-Alanine (Analytical Grade) | RT |

| Solvent | Methanol or DMSO (for substrate solubilization) | RT |

Equipment

-

Spectrophotometer or Microplate Reader capable of measuring Absorbance at 570 nm .

-

Heating block or water bath set to 37°C (reaction) and 100°C (development).

-

Precision micropipettes (P20, P200, P1000).

-

1.5 mL microcentrifuge tubes or heat-resistant 96-well plates.

Experimental Protocol

Reagent Preparation

-

Substrate Stock (10 mM): Dissolve 3.8 mg of Z-Gly-Pro-Ala-OH in 100 µL of DMSO or Methanol. Dilute to 1 mL with Assay Buffer. Note: Minimize organic solvent concentration in the final assay (<5%).

-

Ninhydrin Reagent: Dissolve 2.0 g Ninhydrin in 100 mL of solvent (50% Ethanol / 50% Acetate Buffer pH 5.0). Store in an amber bottle.

-

L-Alanine Standard: Prepare a 10 mM stock in Assay Buffer. Create serial dilutions (0, 0.1, 0.2, 0.5, 1.0 mM).

Assay Procedure (Standard Tube Format)

Step 1: Incubation Perform the reaction in triplicate. Include an Enzyme Blank (buffer only) and a Substrate Blank (no enzyme) to account for non-enzymatic hydrolysis.

| Component | Test Sample (µL) | Substrate Blank (µL) | Enzyme Blank (µL) |

| Assay Buffer | 100 | 150 | 150 |

| Enzyme Solution | 50 | 0 | 50 |

| Pre-incubate 5 min at 37°C | |||

| Substrate (10 mM) | 50 | 50 | 0 |

| Total Volume | 200 | 200 | 200 |

-

Mix gently and incubate at 37°C for 30–60 minutes .

Step 2: Termination

-

Add 100 µL of 10% TCA (or appropriate Stop Solution) to all tubes to quench the reaction.

-

Critical: For the Enzyme Blank, add the Substrate after adding the Stop Solution. This ensures the substrate is present for the background reading but never reacted with active enzyme.

Step 3: Color Development

-

Centrifuge tubes at 10,000 x g for 5 minutes to pellet any precipitated protein (if using crude extracts).

-

Transfer 100 µL of the supernatant to a fresh tube.

-

Add 200 µL of Ninhydrin Reagent .

-

Cap tubes (or seal plate) tightly to prevent evaporation.

-

Incubate at 100°C (boiling water bath) for 15 minutes .

-

Cool rapidly on ice for 5 minutes.

-

Add 1.0 mL of 50% Ethanol to dilute and stabilize the color.

Step 4: Measurement

-

Transfer 200 µL to a microplate or read directly in cuvettes.

-

Measure Absorbance at 570 nm .

Data Analysis

Standard Curve Generation

Plot the Absorbance (Y-axis) vs. Concentration of L-Alanine (X-axis). Perform linear regression to determine the slope (

Activity Calculation

-

Calculate

: -

Convert

to micromoles of Alanine released using the standard curve: -

Calculate Enzymatic Activity (Units/mL):

-

One Unit (U) is defined as the amount of enzyme releasing 1.0 µmol of Alanine per minute at 37°C.

-

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Substrate degradation or contamination. | Prepare fresh substrate. Ensure Z-group is intact. Check Ninhydrin quality. |

| Low Signal | Enzyme inactive or incorrect pH. | Verify pH optimum (PRCP prefers pH 7.0-7.5). Increase incubation time or enzyme concentration. |

| Precipitation | Protein precipitation by TCA. | Centrifuge thoroughly before adding Ninhydrin. Use heat inactivation instead of TCA if possible. |

| Non-Linearity | Substrate depletion. | Dilute enzyme or reduce incubation time to ensure <10% substrate conversion (initial rate conditions). |

Workflow Diagram

Caption: Step-by-step experimental workflow for the Z-Gly-Pro-Ala-OH cleavage assay.

References

-

Kehoe, K., et al. (2013).[3][4] "Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements." Analytical Biochemistry, 443(2), 232–239.[4]

- Welches, W. R., et al. (1993). "A Comparison of the Properties of Prolyl Endopeptidase and Prolyl Carboxypeptidase." Journal of Enzyme Inhibition, 7(3), 161-171.

-

Bachem. (n.d.). "Z-Gly-Pro-Ala-OH Product Information." Bachem Product Catalog.

-

Sigma-Aldrich. (n.d.). "Enzymatic Assay of Collagenase using FALGPA and related substrates." Sigma-Aldrich Technical Bulletins.

- Barrett, A. J., & Rawlings, N. D. (2004). "Handbook of Proteolytic Enzymes." Academic Press.

Sources

- 1. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Prolylcarboxypeptidase (PRCP) | Medical Biochemistry | University of Antwerp [uantwerpen.be]

Mastering the Purification of Z-Gly-Pro-Ala-OH: A Comprehensive Guide to Preparative HPLC